REACTION_CXSMILES
|
C(SC[C:11]1[C:12](=[O:48])[C:13]([CH2:38][S:39][C:40](=O)C2C=CC=CC=2)=[C:14](CSC(=O)C2C=CC=CC=2)[C:15](=[O:27])[C:16]=1[CH2:17][S:18][C:19](=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[OH-].[Na+].O>C(O)CO>[CH:38]1[S:39][CH:40]=[C:14]2[C:15](=[O:27])[C:16]3[C:11]([C:12](=[O:48])[C:13]=12)=[CH:19][S:18][CH:17]=3 |f:1.2|
|
Name
|
2,3,5,6-tetra-(benzoylthiomethyl)-p-benzoquinone
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)SCC=1C(C(=C(C(C1CSC(C1=CC=CC=C1)=O)=O)CSC(C1=CC=CC=C1)=O)CSC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Type
|
CUSTOM
|
Details
|
while stirring thoroughly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the latter was slowly heated up
|
Type
|
CUSTOM
|
Details
|
At an internal temperature of 70° C.
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature was increased to 90°-100° C.
|
Type
|
STIRRING
|
Details
|
thorough stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered off under suction
|
Type
|
WASH
|
Details
|
washed with a large amount of water
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CS1)C(C=1C(=CSC1)C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |